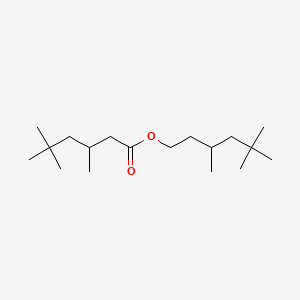

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate

Description

Contextual Significance within Branched Ester Chemistry

The importance of 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate in the field of branched ester chemistry stems directly from its distinct molecular architecture. The presence of multiple methyl groups on both the acyl and alkyl chains introduces significant steric hindrance, which in turn governs its molecular conformation and rotational freedom. This branching is a key determinant of its physical and chemical properties, setting it apart from its linear ester counterparts.

One of the most critical consequences of this branched structure is the enhancement of hydrolytic stability. The bulky trimethylhexyl groups act as a physical shield, impeding the approach of water to the ester linkage and thus slowing the rate of hydrolysis. aston-chemicals.com This characteristic is highly desirable in applications where longevity and resistance to degradation are paramount.

In various industrial and research applications, the arrangement of hydrocarbon chains—whether they are branched or straight—profoundly influences key physical properties such as boiling points, solubility, and volatility. solubilityofthings.com The specific branching pattern of this compound results in a compound that is a liquid at room temperature and soluble in nonpolar solvents. These properties, along with its role as a plasticizer and emollient, underscore its versatility. In the cosmetics industry, for instance, highly branched esters are valued for their sensory and emollient qualities and are considered viable alternatives to silicones. aston-chemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H36O2 |

| Molecular Weight | 284.48 g/mol |

| Density | ~0.856 g/mL at 20°C |

| Boiling Point | Approximately 286°C |

| Physical State | Liquid |

| Solubility | Soluble in nonpolar solvents like hexane (B92381); poorly soluble in water. |

This table is interactive. You can sort and filter the data.

Historical Development and Early Synthetic Approaches

The development of this compound is intrinsically linked to the broader history of industrial chemistry, particularly the evolution of plasticizers and polymer additives that began in the early 20th century. The synthesis of its precursor, 3,5,5-trimethylhexanoic acid, reached a commercial scale in the mid-20th century, driven by the growing demand for versatile and stable chemical intermediates.

An early patent from 1952 outlines a process for the manufacture of 3,5,5-trimethylhexanoic acid through the oxidation of 3,5,5-trimethylhexanol. google.com This process involves passing air through the alcohol, followed by purification via distillation under reduced pressure. google.com This acid then serves as a key reactant in the synthesis of the final ester.

The most common and industrially significant method for producing this compound is through the direct esterification of 3,5,5-trimethylhexanoic acid with 3,5,5-trimethylhexanol. This reaction is a classic example of Fischer esterification, a fundamental process in organic chemistry.

Historically, the synthesis of esters has been approached through several pathways. While direct acid-catalyzed esterification is prevalent, other early methods included the reaction of alcohols with acyl chlorides or acid anhydrides. youtube.comlibretexts.org The reaction with acyl chlorides is typically vigorous at room temperature, producing the ester and hydrogen chloride. libretexts.org Using acid anhydrides is a slower process that often requires heating. libretexts.org

For this compound specifically, a well-established synthetic route involves the esterification of isononanoic acid (an isomer of 3,5,5-trimethylhexanoic acid) and isononyl alcohol. patsnap.com

Table 2: Early Synthetic Approach for this compound (Isononyl Isononanoate)

| Step | Description |

|---|---|

| Reactants | Isononanoic acid and isononyl alcohol are used as the primary raw materials. |

| Catalyst | A strong acid catalyst such as p-toluenesulfonic acid, amidosulfonic acid, or sodium hydrogen sulfate (B86663) is employed. |

| Reaction Conditions | The mixture is heated to reflux (approximately 90°C) with constant stirring for 1 to 5 hours, until water is no longer produced. |

| Workup | The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate or sodium carbonate. |

| Purification | The organic layer is separated, washed with water, and then purified by distillation under reduced pressure to yield the final ester compound. |

This table outlines a common method for synthesizing the target compound, as described in patent literature. patsnap.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-14(12-17(3,4)5)9-10-20-16(19)11-15(2)13-18(6,7)8/h14-15H,9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVPNOBLHXUKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866747 | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59219-71-5, 42131-25-9 | |

| Record name | Isononyl isononanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59219-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isononyl isononanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042131259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isononanoic acid, isononyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ISONONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4V5BS6GCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Process Engineering for 3,5,5 Trimethylhexyl 3,5,5 Trimethylhexanoate

Direct Esterification Routes: Catalysis and Optimization

Direct esterification represents the most common and industrially significant approach for synthesizing 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate. This method involves the direct reaction of 3,5,5-trimethylhexanoic acid with 3,5,5-trimethylhexanol.

The Fischer-Speier esterification is a cornerstone of organic synthesis and is widely employed for the production of esters like this compound. The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. mdpi.com

Strong acids such as sulfuric acid and hydrochloric acid are typically used as catalysts in this process. To drive the reversible reaction towards the product side and enhance the yield, an excess of one of the reactants, usually the alcohol, is often used. The removal of water as it is formed, for instance, through azeotropic distillation, is another critical strategy for maximizing the conversion to the ester. google.com Reaction temperatures are typically elevated, often under reflux conditions, to increase the reaction rate. Yields for this method are reported to be around 88%.

| Catalyst | Temperature (°C) | Key Optimization Strategies | Reported Yield |

| Sulfuric Acid (H₂SO₄) | 100-140 (Reflux) | Use of excess alcohol, removal of water | ~88% |

| Hydrochloric Acid (HCl) | 100-140 (Reflux) | Use of excess alcohol, removal of water | Not specified |

| p-Toluenesulfonic acid | 80-250 | Azeotropic removal of water | Not specified |

This table presents data on the acid-catalyzed Fischer esterification for the synthesis of branched esters.

In response to the growing demand for greener chemical processes, solvent-free and catalyst-free esterification methods have been developed. These strategies aim to minimize waste, avoid catalyst residues that can cause coloration, and simplify purification procedures. By reacting the multibranched alcohol and acid directly at moderate temperatures, typically between 120–150°C, high-purity esters with low APHA Hazen color numbers can be produced. This approach is particularly advantageous as it eliminates the need for subsequent neutralization and washing steps, thereby reducing the environmental footprint of the manufacturing process. Precise temperature control is crucial in these reactions to prevent side reactions.

Multi-Step Synthesis via Precursor Chemistry

The synthesis of the precursors for this compound often starts with diisobutylene. Through a process known as hydroformylation (or the oxo process), diisobutylene is reacted with carbon monoxide and hydrogen in the presence of a catalyst, typically a cobalt or rhodium complex, to produce 3,5,5-trimethylhexanal (B1630633). google.com This reaction introduces a formyl group (-CHO) to the olefin, creating the aldehyde intermediate.

The 3,5,5-trimethylhexanal produced in the previous step is then oxidized to form 3,5,5-trimethylhexanoic acid. google.com This oxidation can be achieved using various oxidizing agents, with molecular oxygen (from air) being a common choice. google.com The reaction can be carried out at temperatures ranging from 0 to 100°C and may be facilitated by oxidation catalysts such as compounds of cobalt, copper, manganese, or other metals to maximize the reaction rate. google.com This process can yield 3,5,5-trimethylhexanoic acid in nearly quantitative amounts. google.com

| Reactant | Oxidizing Agent | Catalyst (optional) | Temperature (°C) | Product |

| 3,5,5-Trimethylhexanal | Molecular Oxygen (Air) | Cobalt, Copper, Manganese compounds | 20-75 | 3,5,5-Trimethylhexanoic Acid |

This table outlines the oxidation of 3,5,5-trimethylhexanal to its corresponding carboxylic acid.

The final step in this multi-step synthesis is the esterification of the 3,5,5-trimethylhexanoic acid with 3,5,5-trimethylhexanol. The alcohol, 3,5,5-trimethylhexanol, can also be derived from diisobutylene via hydroformylation followed by reduction. google.com The esterification is then carried out, typically using the acid-catalyzed Fischer esterification method as described previously, to yield the final product, this compound. google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, an ester with applications in cosmetics and industrial formulations, is increasingly being evaluated through the lens of green chemistry. tiiips.com Traditional synthesis often relies on strong mineral acids and high temperatures, which can lead to environmental and safety concerns. libretexts.org Green chemistry principles aim to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of biocatalysts, alternative reaction media like water, and developing sustainable purification and scale-up strategies.

Enzyme-Catalyzed and Biocatalytic Approaches

The use of enzymes, particularly lipases, as biocatalysts for esterification reactions represents a significant advancement in green synthesis. mdpi.comnih.gov These biocatalytic methods offer high selectivity and operate under mild conditions, which reduces energy consumption and the formation of unwanted byproducts. nih.govmdpi.com

Lipases are capable of catalyzing ester synthesis in low-water or non-aqueous environments, making them suitable for the production of esters like this compound. mdpi.comnih.gov The enzyme facilitates the nucleophilic attack of an alcohol on the carbonyl carbon of a carboxylic acid, leading to the formation of the ester and water. mdpi.com Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CaLB), are particularly favored in industrial applications. nih.govmdpi.comresearchgate.net Immobilization allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles and thereby improving the economic viability of the process. nih.gov

Research on the biocatalytic synthesis of other branched-chain esters has demonstrated the feasibility of these methods. For instance, the synthesis of 2-ethylhexyl 2-methylhexanoate using immobilized CaLB (Novozym® 435) in a solvent-free medium has been successfully demonstrated, achieving high conversion rates. nih.govresearchgate.net Such processes can be optimized by adjusting parameters like temperature and substrate molar ratio to achieve high productivity. nih.govresearchgate.net While the steric hindrance of the branched 3,5,5-trimethylhexyl groups might pose a challenge, several proteases and microbial esterases are known to hydrolyze sterically hindered esters, suggesting their potential applicability in synthesis as well. researchgate.net

| Enzyme/Biocatalyst | Typical Substrates | Reaction Conditions | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Immobilized Candida antarctica Lipase B (CaLB/Novozym® 435) | Branched alcohols and carboxylic acids (e.g., 2-ethylhexanol, 2-methylhexanoic acid) nih.govresearchgate.net | Solvent-free, 70-80°C, slight excess of alcohol nih.govresearchgate.net | High activity, thermostability, reusability, reduced side reactions nih.govmdpi.com | Achieved 99% conversion in a solvent-free system for a similar branched ester. nih.gov Reusability for up to six cycles demonstrated. nih.gov |

| Lipase from Pseudomonas cepacia | Various fatty acids and alcohols researchgate.net | Optimal activity typically around 50°C researchgate.net | Effective for a range of esterification reactions researchgate.net | Widely used for large-scale esterification processes in various reactor types. researchgate.net |

| Microbial Esterases | Sterically hindered esters researchgate.net | Mild, aqueous or non-aqueous media | Capable of overcoming steric repulsion that can impede other enzymes researchgate.net | Demonstrated ability to hydrolyze esters with fully substituted stereogenic carbon centers, indicating potential for synthesis. researchgate.net |

Water-Phase Synthesis and Sustainable Practices

Performing chemical reactions in water is a cornerstone of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. However, for esterification, which is a condensation reaction that produces water, conducting the synthesis in an aqueous phase presents a thermodynamic challenge. researchgate.netmasterorganicchemistry.com

Despite this, innovative catalytic systems have been developed to facilitate esterification in water. One such approach involves the use of surfactant-type Brønsted acid catalysts, like p-dodecylbenzenesulfonic acid (DBSA). organic-chemistry.org These catalysts form hydrophobic assemblies in water, creating a microenvironment that brings the reactants together and facilitates the dehydration reaction, thus driving the ester formation forward even in an aqueous medium. organic-chemistry.org

Another biocatalytic approach involves using specific enzymes that can function effectively in water. For example, MsAcT, an acetyl transferase, can catalyze the esterification of primary alcohols in water with high yields, particularly when using activated esters like vinyl acetate (B1210297) or ethyl acetate as acyl donors instead of carboxylic acids. researchgate.net This transesterification approach shifts the equilibrium favorably, avoiding the low yields typically dictated by thermodynamics in water. researchgate.net

Beyond water-phase synthesis, other sustainable practices include solvent-free reaction conditions. nih.govresearchgate.net As demonstrated in the biocatalytic synthesis of branched esters, eliminating the solvent entirely reduces waste, simplifies product purification, and can lead to higher volumetric productivity, aligning with the principles of process intensification. nih.govresearchgate.net

| Sustainable Practice | Description | Catalyst/Method Example | Advantages | Challenges |

|---|---|---|---|---|

| Water-Phase Synthesis | Using water as the reaction solvent to replace volatile organic compounds. | Surfactant-type Brønsted acid catalysts (e.g., DBSA) organic-chemistry.org | Environmentally benign, safe, and inexpensive solvent. | Reversible nature of esterification is exacerbated by excess water, requiring specialized catalysts. masterorganicchemistry.com |

| Biocatalytic Transesterification in Water | Enzyme-catalyzed reaction using an activated ester as the acyl donor in an aqueous medium. researchgate.net | MsAcT enzyme with vinyl acetate as acyl donor researchgate.net | Can achieve very high yields in water without needing neutralization steps. researchgate.net | Requires the use of an activated ester, which adds a step to the overall process. |

| Solvent-Free Synthesis | Conducting the reaction without any solvent, typically using one of the liquid reactants in excess. nih.gov | Immobilized lipase (e.g., Novozym® 435) nih.govresearchgate.net | Reduces waste, simplifies purification, increases reactor productivity, lowers costs. nih.gov | May lead to high viscosity, potentially causing mixing and mass transfer issues. |

Purification Techniques and Process Scale-Up Considerations

The purification of this compound and the scaling up of its production process involve several critical steps designed to ensure high purity and process efficiency.

Following synthesis, the crude product is typically an equilibrium mixture containing the ester, unreacted 3,5,5-trimethylhexanoic acid, 3,5,5-trimethylhexanol, water, and the acid catalyst. scienceready.com.auausetute.com.au The initial purification step involves neutralizing the acidic catalyst. This is achieved by washing the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate or sodium carbonate. scienceready.com.auweebly.compatsnap.com This converts the remaining carboxylic acid and the acid catalyst into their respective salts, which are soluble in the aqueous phase and can be separated using a separating funnel. ausetute.com.auweebly.com Subsequent washes with water or saturated sodium chloride solution help remove any excess alcohol and residual salts. lookchem.comcsub.edu The organic layer containing the ester is then dried using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. lookchem.comcsub.edu

Final purification is typically accomplished through distillation. scienceready.com.auausetute.com.au Given the high molecular weight and corresponding high boiling point of this compound (approximately 286°C), vacuum distillation is required to prevent thermal decomposition of the product. A sharp, constant boiling point during distillation is an indicator of the ester's purity. ausetute.com.au

When scaling up the production from a laboratory to an industrial scale, several factors must be considered. The reaction is often transitioned from a batch process to a continuous or semi-continuous process using reactors like packed bed reactors (PBR) or continuous stirred-tank reactors (CSTR). researchgate.net A critical consideration for this reversible reaction is the efficient removal of water as it is formed, which drives the equilibrium towards the product side, increasing the yield. masterorganicchemistry.comresearchgate.net On an industrial scale, this can be achieved using a Dean-Stark apparatus or by applying a vacuum. researchgate.net More advanced techniques like pervaporation, which uses a membrane to selectively remove water from the reaction mixture, can also be employed to intensify the process. researchgate.net Catalyst reusability is another key economic driver in large-scale production, making the use of immobilized biocatalysts or solid acid catalysts highly advantageous. mdpi.comnih.gov

| Purification Step | Reagent/Technique | Purpose | Underlying Principle |

|---|---|---|---|

| Neutralization | 5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution scienceready.com.auweebly.compatsnap.com | To remove the acid catalyst and unreacted carboxylic acid. | The weak base neutralizes acids, converting them into water-soluble salts that can be separated in an aqueous layer. ausetute.com.au |

| Washing | Water (H₂O) and/or Saturated Sodium Chloride (brine) lookchem.comcsub.edu | To remove water-soluble impurities like excess alcohol and residual salts. | The ester is insoluble in water, while impurities partition into the aqueous phase. Brine reduces the solubility of the organic product in the aqueous layer. ausetute.com.aucsub.edu |

| Drying | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) lookchem.comcsub.edu | To remove trace amounts of water from the organic ester layer. | These anhydrous salts bind with water molecules to form hydrates, which can be removed by filtration. |

| Final Purification | Vacuum Distillation | To separate the pure ester from any remaining non-volatile impurities or reactants with different boiling points. scienceready.com.au | Distillation separates compounds based on differences in boiling points. Vacuum is used to lower the boiling point and prevent thermal degradation of the product. |

Chemical Reactivity and Mechanistic Investigations of 3,5,5 Trimethylhexyl 3,5,5 Trimethylhexanoate

Hydrolytic Transformations

Hydrolysis of 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate involves the cleavage of the ester linkage to yield 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol. This process can be catalyzed by either acids or bases, with distinct kinetics and mechanistic features.

Acid-Catalyzed Hydrolysis: Reaction Kinetics and Equilibrium

The acid-catalyzed hydrolysis of esters is a reversible process, and for sterically hindered esters like this compound, the reaction kinetics are notably slower than for their linear counterparts. pressbooks.pub The reaction proceeds via a series of equilibrium steps, typically following the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

The generally accepted mechanism for the AAC2 pathway involves:

Protonation of the carbonyl oxygen: This initial step increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the alcohol: The protonated alcohol moiety departs as a neutral molecule.

Deprotonation of the carbonyl oxygen: This regenerates the acid catalyst and yields the carboxylic acid.

Due to the bulky 3,5,5-trimethylhexyl groups, both on the acyl and the alkyl side of the ester, the approach of the water nucleophile to the carbonyl carbon is sterically impeded. This steric hindrance raises the activation energy of the tetrahedral intermediate formation, thereby slowing down the reaction rate. ucoz.com

Under forcing conditions, such as in strongly acidic media, a shift towards an AAC1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular) mechanism might be possible. ucoz.com This pathway involves the formation of a resonance-stabilized acylium ion as the rate-determining step. However, for most esters, the AAC2 mechanism is predominant.

The equilibrium of the reaction is dictated by the relative concentrations of reactants and products. A large excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid and alcohol. chemistrysteps.com

Table 1: Factors Affecting the Rate of Acid-Catalyzed Hydrolysis of Esters

| Factor | Effect on Rate | Rationale |

| Steric Hindrance | Decreases rate | Impedes nucleophilic attack by water on the carbonyl carbon. pressbooks.pub |

| Acid Concentration | Increases rate | Higher concentration of H+ ions leads to a higher concentration of the protonated, more reactive ester. |

| Temperature | Increases rate | Provides the necessary activation energy to overcome the energy barrier of the reaction. chemistrysteps.com |

| Water Concentration | Shifts equilibrium | A large excess of water favors the products (Le Chatelier's principle). chemistrysteps.com |

Base-Catalyzed Hydrolysis (Saponification) Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.com The generally accepted mechanism is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.

The steps involved in the BAC2 mechanism are:

Nucleophilic attack by hydroxide (B78521): The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion (RO-) is expelled as the leaving group.

Proton transfer: An acid-base reaction occurs where the alkoxide ion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an alcohol. This final step is thermodynamically very favorable and drives the reaction to completion. masterorganicchemistry.com

Similar to acid-catalyzed hydrolysis, the steric hindrance in this compound significantly slows down the rate of saponification by impeding the initial attack of the hydroxide ion. pressbooks.pub

In cases of extreme steric hindrance, an alternative BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism could be considered, which involves an SN2 attack of the hydroxide ion on the alkyl carbon. However, this is very rare for esters. ucoz.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Catalytic amount of strong acid | Stoichiometric amount of strong base |

| Reversibility | Reversible | Irreversible chemistrysteps.com |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Rate-Determining Step | Formation of the tetrahedral intermediate | Attack of the hydroxide ion on the carbonyl carbon |

| Effect of Steric Hindrance | Significant rate decrease ucoz.com | Significant rate decrease pressbooks.pub |

Oxidative and Reductive Pathways

The saturated and highly branched nature of the alkyl chains in this compound makes it relatively resistant to oxidation under mild conditions. organicmystery.com Vigorous oxidation, such as combustion, will lead to the formation of carbon dioxide and water. organicmystery.com Controlled oxidation of the alkane portions of the molecule is challenging, though alkanes with tertiary hydrogens can be oxidized to the corresponding alcohols under specific conditions. organicmystery.com

Reduction of the ester functionality, however, is a more common transformation. Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). orgoreview.com In this reaction, the ester is converted to two molecules of alcohol. In the case of this compound, reduction with LiAlH4 would yield two equivalents of 3,5,5-trimethylhexanol. The reaction proceeds through an aldehyde intermediate which is further reduced to the primary alcohol. orgoreview.com

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not reactive enough to reduce esters. orgoreview.com However, the use of diisobutylaluminium hydride (DIBAL-H) can allow for the partial reduction of the ester to the corresponding aldehyde, 3,5,5-trimethylhexanal (B1630633), if the reaction is carried out at low temperatures. orgoreview.com

Table 3: Reduction Products of this compound

| Reducing Agent | Product(s) |

| Lithium aluminum hydride (LiAlH4) | 3,5,5-Trimethylhexanol |

| Diisobutylaluminium hydride (DIBAL-H) (controlled) | 3,5,5-Trimethylhexanal and 3,5,5-trimethylhexanol |

Substitution Reactions and Derivatization Chemistry

Beyond hydrolysis, the ester group of this compound can undergo other nucleophilic acyl substitution reactions.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of methyl 3,5,5-trimethylhexanoate and 3,5,5-trimethylhexanol. This is an equilibrium process.

Ammonolysis: Esters can react with ammonia (B1221849) or amines to form amides. The reaction of this compound with ammonia would yield 3,5,5-trimethylhexanamide (B2369444) and 3,5,5-trimethylhexanol. This reaction is generally slower than hydrolysis and often requires higher temperatures. youtube.com

The bulky nature of the 3,5,5-trimethylhexyl group would be expected to slow down the rate of these substitution reactions, similar to its effect on hydrolysis.

Advanced Analytical Characterization Techniques for 3,5,5 Trimethylhexyl 3,5,5 Trimethylhexanoate Research

Chromatographic Separations for Purity and Impurity Profiling

Chromatographic techniques are fundamental for separating 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate from starting materials, byproducts, or degradation products. This separation is critical for accurate purity assessment and for the isolation of impurities for subsequent structural identification.

Gas chromatography coupled with a flame ionization detector (GC-FID) is a primary technique for analyzing volatile and semi-volatile organic compounds like this compound. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it ideal for quantitative analysis and purity determination.

In a typical GC-FID analysis, the ester is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The high boiling point of this compound (approximately 286°C) necessitates a temperature-programmed analysis to ensure efficient elution and sharp peaks. The FID detector then combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable electrical current. The resulting chromatogram displays peaks corresponding to the ester and any volatile impurities, with the area of each peak being proportional to its concentration. This method is highly effective for monitoring reaction progress and characterizing the final product's purity.

Table 1: Illustrative GC-FID Parameters for Purity Analysis

| Parameter | Value/Condition | Purpose |

| Column | HP-5 (or equivalent) 30 m x 0.25 mm, 0.25 µm film | General-purpose nonpolar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the high-boiling-point ester. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peak shapes. |

| Oven Program | Initial 150°C, ramp at 10°C/min to 300°C, hold for 5 min | Separates compounds based on boiling point; accommodates both lower-boiling impurities and the target ester. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbon-based compounds. |

| Detector Temp. | 320 °C | Prevents condensation of the analyte as it exits the column. |

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for less volatile impurities or for preparative-scale purification. For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. youtube.com

Method development in RP-HPLC involves optimizing the separation of the target compound from its impurities on a non-polar stationary phase (like C18) by using a polar mobile phase. youtube.comoup.com Since the ester lacks a strong UV chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly non-polar ester while separating it from more polar impurities.

A significant advantage of HPLC is its scalability. An analytical method developed on a small-diameter column can be scaled up to a larger-diameter preparative column with the same stationary phase. This allows researchers to isolate sufficient quantities of unknown impurities for structural elucidation by other techniques like NMR or MS. vscht.cz

Table 2: Hypothetical RP-HPLC Method Parameters for Impurity Profiling

| Parameter | Value/Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard non-polar stationary phase for retaining the hydrophobic ester. |

| Mobile Phase | A: Water; B: Acetonitrile | Polar mobile phase system for reversed-phase chromatography. |

| Gradient | Start at 70% B, ramp to 100% B over 20 min, hold for 10 min | Ensures elution of polar impurities first, followed by the highly retained target compound. |

| Flow Rate | 1.0 mL/min | Typical flow rate for an analytical-scale separation. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | Universal detection suitable for compounds without a UV chromophore. |

| Column Temp. | 35 °C | Improves peak shape and reduces system backpressure. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a definitive tool for identity confirmation.

NMR spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules. Both ¹H (proton) and ¹³C NMR are used to confirm the identity and structure of this compound.

The ¹H NMR spectrum would show distinct signals for all non-equivalent protons in the molecule. The protons on the carbon adjacent to the ester oxygen (-CH₂-O-) would appear furthest downfield (highest chemical shift, ~4.0 ppm) due to the deshielding effect of the oxygen atom. The various other methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) protons in the two trimethylhexyl chains would appear in the upfield region (typically 0.8-2.5 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically in the 170-175 ppm range. The carbon attached to the ester oxygen (-CH₂-O-) would appear around 60-70 ppm, while the numerous aliphatic carbons would be found in the 10-50 ppm range. The presence of multiple signals for methyl, methylene, methine, and quaternary carbons confirms the highly branched structure of the molecule. lgcstandards.com

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH ₃ (on C5) | ~0.9 | Singlet (s) |

| -CH ₃ (on C3) | ~0.9 | Doublet (d) |

| -CH ₂- (Alkyl chain) | ~1.1-1.6 | Multiplet (m) |

| -CH - (on C3) | ~1.7-1.9 | Multiplet (m) |

| -CH ₂-C=O | ~2.1-2.3 | Multiplet (m) |

| -CH ₂-O-C=O | ~3.9-4.1 | Triplet (t) |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester carbonyl) | ~173 |

| -C H₂-O- (Ester alcohol) | ~65 |

| Aliphatic -C H₂- | ~30-50 |

| Aliphatic -C H- | ~25-35 |

| Quaternary Carbon (-C (CH₃)₂) | ~30 |

| Aliphatic -C H₃ | ~20-25 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester.

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration, which for a saturated aliphatic ester, typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org Another key feature is the presence of two distinct C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹), which are characteristic of the ester linkage. spectroscopyonline.com Additionally, the spectrum will show strong, sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the numerous methyl and methylene groups in the alkyl chains. specac.com

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 2850-2960 | C-H (Alkyl) | Stretch | Strong |

| 1735-1750 | C=O (Ester) | Stretch | Strong, Sharp |

| 1300-1000 | C-O (Ester) | Stretch | Strong |

| 1450-1470 | C-H (Alkyl) | Bend | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound, which has a molecular formula of C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 284. nih.gov

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation patterns of esters are well-characterized. Common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion [R-C=O]⁺.

McLafferty rearrangement: A characteristic rearrangement for esters with longer alkyl chains.

Cleavage at the C-O bond: Loss of the alcohol portion as an alkoxy radical or the formation of an ion corresponding to the protonated alcohol.

The fragmentation will produce a series of smaller charged particles, creating a unique mass spectrum that acts as a molecular fingerprint, confirming the structure of both the acid and alcohol components of the ester.

Table 6: Expected Key Ions in Mass Spectrum Analysis

| m/z Value | Ion/Fragment | Fragmentation Pathway |

| 284 | [C₁₈H₃₆O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₉H₁₇O₂]⁺ | Loss of trimethylhexyl radical [•C₉H₁₉] |

| 143 | [C₉H₁₉O]⁺ | Ion from the alcohol moiety |

| 127 | [C₉H₁₅]⁺ | Loss of the carboxylate group from the alcohol fragment |

| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage and rearrangement |

Hyphenated Techniques in Complex Matrix Analysis for Research

The quantitative and qualitative analysis of this compound in complex matrices, such as environmental samples, consumer products, or biological tissues, necessitates the use of advanced analytical methods. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for this purpose, offering the high selectivity and sensitivity required to isolate and identify the analyte from interfering matrix components. chemijournal.comiosrjournals.org The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility and thermal stability of this compound, GC-MS is a primary technique for its analysis. chemijournal.com This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. iosrjournals.org

Research Application: Analysis in Indoor Dust

A representative research application is the detection and quantification of this compound in indoor dust samples, where it may be present due to its use in consumer products and building materials. The analytical procedure involves sample extraction, cleanup, and subsequent GC-MS analysis.

Sample Preparation: Dust samples are typically collected, sieved, and then extracted using an organic solvent like hexane (B92381) or a mixture of hexane and dichloromethane. The extraction is often accelerated using techniques such as ultrasonic agitation or pressurized solvent extraction. The resulting extract is then concentrated and subjected to a cleanup step, commonly using solid-phase extraction (SPE), to remove high-molecular-weight compounds and other interferences.

Instrumental Analysis: The cleaned extract is injected into the GC-MS system. The compound is separated from other semi-volatile organic compounds on a capillary column (e.g., a DB-5ms) before entering the mass spectrometer. Electron Ionization (EI) is a common mode for generating characteristic mass spectra that can be used for identification. asdlib.org

The table below outlines typical parameters for a GC-MS method developed for this type of analysis.

| Parameter | Condition |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Scan Mode (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

Detailed Research Findings

In a research context, the identification of this compound is confirmed by matching its retention time and its mass spectrum against a pure analytical standard. The mass spectrum provides structural information based on the fragmentation pattern. nih.gov For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific, characteristic ions of the target molecule.

The table below details the expected analytical data from a GC-MS analysis.

| Analyte | Retention Time (tR) (minutes) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | ~18.5 | 157 | 85, 127, 141 |

Note: Retention time is approximate and depends on the specific chromatographic system. Mass-to-charge (m/z) ratios are based on likely fragmentation patterns of the ester, including the 3,5,5-trimethylhexanoyl cation and subsequent fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For matrices where the analyte is present alongside non-volatile or thermally sensitive compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative or complementary approach. mdpi.com While less common for this specific compound due to its suitability for GC, LC-MS/MS is crucial for analyzing potential polar metabolites or degradation products in aqueous environmental samples or biological fluids. researchgate.net

The process involves separation via high-performance liquid chromatography (HPLC) followed by ionization, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). asdlib.org Tandem mass spectrometry (MS/MS) provides exceptional selectivity by isolating a precursor ion, fragmenting it, and then detecting a specific product ion, a process known as Multiple Reaction Monitoring (MRM). This technique significantly reduces matrix interference and can achieve very low detection limits. dphen1.com

Theoretical and Computational Chemistry Studies on 3,5,5 Trimethylhexyl 3,5,5 Trimethylhexanoate

Molecular Modeling and Conformational Analysis

Molecular modeling, particularly through methods like molecular mechanics (MM), is the cornerstone for exploring the conformational possibilities of a flexible molecule such as 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate. The significant steric hindrance introduced by the multiple methyl branches profoundly influences its three-dimensional structure and dynamics.

A thorough conformational analysis would involve systematically rotating the key dihedral (torsion) angles within the molecule to map its potential energy surface. This process identifies low-energy, stable conformations (conformers) and the energy barriers between them. For this ester, the most critical dihedral angles for study would be those around the ester group and the bonds in the branched alkyl chains.

The choice of a force field is critical for accurate molecular mechanics calculations. For esters, several well-parameterized force fields are available, including MMFF94 (Merck Molecular Force Field), GAFF (General Amber Force Field), and CGenFF (CHARMM General Force Field). These force fields would model the potential energy of the molecule as a function of its geometry, allowing for the identification of the global minimum energy structure and other low-energy conformers that are likely to be present at room temperature. The steric bulk of the 3,5,5-trimethyl groups is expected to lead to a relatively small number of highly favored conformations, as many potential structures would be destabilized by significant van der Waals repulsion.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

A typical DFT study on this molecule would begin with a geometry optimization to find the most stable structure at the chosen level of theory (e.g., using the B3LYP functional with a 6-31G* or larger basis set). From the optimized geometry, a variety of electronic properties can be calculated to describe its reactivity and intermolecular interactions.

Calculated Electronic Properties and Their Significance:

| Property | Description | Predicted Characteristics for this compound |

| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate regions of electron donation and acceptance. | The HOMO is expected to be localized on the non-bonding oxygen atoms of the ester group. The LUMO is likely to be the π* anti-bonding orbital of the C=O double bond. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule's surface. | A region of high negative potential (red) is expected around the carbonyl oxygen, indicating a site for electrophilic attack. The alkyl chains would show neutral potential (green/blue). |

| Partial Atomic Charges | Quantifies the charge on each atom. | The carbonyl carbon would have a significant positive charge, making it susceptible to nucleophilic attack. The carbonyl oxygen would have a corresponding negative charge. |

| Dipole Moment | Measures the overall polarity of the molecule. | A moderate dipole moment is expected, originating from the polar C=O and C-O bonds of the ester functional group. |

These calculations are fundamental for understanding the molecule's reactivity, polarity, and the nature of its interactions with other molecules and surfaces.

Structure-Reactivity/Stability Relationships (SRSR) through Computational Approaches

Computational methods can establish relationships between the molecular structure of this compound and its chemical reactivity and stability. One of the most relevant reactions for an ester is hydrolysis. DFT calculations can be used to model the reaction mechanism of ester hydrolysis under both acidic and basic conditions.

By calculating the energies of the reactants, transition states, and products, a potential energy profile for the hydrolysis reaction can be constructed. This would reveal the activation energy, which is directly related to the reaction rate. For this compound, the significant steric hindrance around the carbonyl carbon from the bulky 3,5,5-trimethylhexanoyl group would be expected to create a high energy barrier for the approach of a nucleophile (like a water molecule or hydroxide (B78521) ion). This would computationally confirm that the ester is highly stable and resistant to hydrolysis, a key property for its use in applications requiring chemical stability.

Furthermore, computational databases provide predicted properties that relate structure to physical characteristics.

Computationally Predicted Properties for this compound:

| Property | Value | Method/Source | Implication |

| XLogP3 | 6.5 | XLogP3 3.0 (PubChem) | Indicates very high lipophilicity and low water solubility. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Cactvs 3.4.8.18 (PubChem) | A low value, consistent with a non-polar molecule with a single, small polar functional group. |

| Predicted Collision Cross Section ([M+H]⁺) | 175.8 Ų | CCSbase (PubChemLite) | A measure of the molecule's size and shape in the gas phase, useful for analytical identification. |

These computationally derived parameters are essential for building quantitative structure-property relationship (QSPR) models, which can predict the behavior of this and related molecules without the need for experimental measurements.

Environmental Chemistry and Degradation Pathways of 3,5,5 Trimethylhexyl 3,5,5 Trimethylhexanoate

Abiotic Transformation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, such as reactions with light, water, or other chemical species present in the environment. For 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, its molecular structure, particularly the ester linkage and the branched alkyl chains, dictates its susceptibility to these processes.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The primary site for potential hydrolysis in this compound is the ester linkage. However, the compound is generally considered to be stable and resistant to hydrolysis under normal environmental pH and temperature conditions. ami-ingredients.fr

This high stability is attributed to the significant steric hindrance around the carbonyl group of the ester. The molecule consists of a highly branched C9 acid (3,5,5-trimethylhexanoic acid) esterified with a highly branched C9 alcohol (3,5,5-trimethylhexanol). This extensive branching on both sides of the ester bond physically obstructs the approach of a water molecule (or a hydroxide (B78521) ion) to the electrophilic carbonyl carbon, thereby inhibiting the nucleophilic attack required for hydrolysis. arkat-usa.orgyoutube.com Studies on the hydrolysis of other sterically hindered esters confirm that such structural features dramatically decrease reaction rates. arkat-usa.org In line with this, a biodegradability assessment confirmed that hydrolysis was not observed under the experimental conditions. capacites.fr

| Degradation Process | Influencing Factor | Effect on Degradation Rate | Rationale |

|---|---|---|---|

| Photolysis | Direct Light Absorption | Insignificant | The molecule lacks chromophores that absorb environmentally relevant UV radiation (>290 nm). |

| Indirect Photolysis | Unknown (Theoretically Possible) | Reaction with photochemically produced radicals (e.g., •OH) is possible but not specifically studied for this compound. | |

| Hydrolysis | Steric Hindrance | Significantly Decreased | The highly branched alkyl chains on both the alcohol and acid moieties physically block nucleophilic attack at the ester's carbonyl carbon. arkat-usa.org |

| pH | Generally Low (pH Dependent) | Like other esters, hydrolysis rates would be slowest near neutral pH and increase under strongly acidic or alkaline conditions, though the overall rate remains low due to steric hindrance. researchgate.net | |

| Chemical Oxidation | Presence of Strong Oxidants | Slow to Negligible | The compound is generally resistant to oxidation, though it may react with powerful oxidizing agents. acme-hardesty.com |

Chemical Degradation by Oxidants and Reductants

Under typical environmental conditions, this compound is resistant to oxidation. The ester functional group itself is not readily oxidized. The branched alkyl chains are also relatively stable. While they could be attacked by powerful oxidizing species such as hydroxyl radicals present in the atmosphere or aquatic systems, specific data on the kinetics of such reactions for this compound are lacking. Material safety data sheets indicate that the compound is incompatible with strong oxidizing agents, suggesting that degradation can occur under specific, highly reactive chemical conditions not typically found in the environment. acme-hardesty.comwatson-int.com Degradation by environmental reductants is not considered a relevant pathway.

Biotic Transformation and Biodegradation Studies

Biotic transformation, driven by microorganisms and their enzymes, is expected to be the primary degradation pathway for this compound in the environment. However, reports on its biodegradability are conflicting. Some industry sources claim it is "readily biodegradable" based on OECD 301 screening tests seppic.com, while other safety data sheets classify it as "not readily biodegradable". koboproductsinc.com This discrepancy may arise from different test conditions or isomeric compositions of the test substance.

A more detailed study evaluating a mixture containing 8% isononyl isononanoate using a carbon balance approach found that after 28 days, a significant portion of the carbon from the compound was mineralized to CO2, while a smaller fraction was assimilated into microbial biomass. capacites.fr

Microbial Degradation Mechanisms and Metabolite Identification

The microbial degradation of esters typically begins with the enzymatic hydrolysis of the ester bond, a reaction catalyzed by microbial esterases or lipases. mdpi.comresearchgate.net This initial step would cleave this compound into its constituent alcohol and carboxylic acid:

3,5,5-Trimethylhexanol

3,5,5-Trimethylhexanoic Acid

These two compounds are the primary initial metabolites. The subsequent degradation of these metabolites is highly dependent on their branched structure. Research on the biodegradation of other branched-chain alkanoic acids has shown that the degree and position of alkyl branching are critical factors that often limit the rate and extent of microbial degradation. core.ac.ukresearchgate.net The presence of a quaternary carbon atom at position 5 in both the alcohol and acid metabolites is a particularly recalcitrant feature that can inhibit the common β-oxidation pathway used by microorganisms to break down fatty acids. researchgate.net Therefore, while the initial ester hydrolysis may occur, the complete mineralization of the resulting branched metabolites is likely to be a slower process compared to that of linear analogues.

| Parameter | Result (after 28 days) | Interpretation |

|---|---|---|

| Initial Carbon (Ci) | Not specified | Represents the total organic carbon from the test substance at the start of the experiment. |

| Mineralized Carbon (CO2) | ~50% of Ci | Indicates a substantial portion of the molecule was completely degraded and used for energy by microorganisms. |

| Carbon Assimilated into Biomass | ~10% of Ci | Represents the fraction of carbon incorporated into new microbial cells. |

| Residual Organic Carbon | ~40% of Ci | This fraction remained in the test system, likely as the original compound or as persistent intermediate metabolites. |

Enzymatic Biotransformation Pathways

The enzymatic transformation of this compound is a multi-step process initiated by extracellular or cell-surface-bound enzymes.

Ester Hydrolysis: The first and rate-limiting step is the hydrolysis of the ester bond. This reaction is catalyzed by carboxyl esterases (EC 3.1.1.1) or lipases (EC 3.1.1.3). However, as noted with chemical hydrolysis, the significant steric hindrance of the substrate poses a major challenge for enzymatic activity. Many hydrolytic enzymes have active sites that cannot easily accommodate such bulky, branched molecules, which can result in slow or incomplete hydrolysis. researchgate.net

Metabolism of 3,5,5-Trimethylhexanol: Once liberated, the alcohol metabolite can be oxidized by a series of microbial dehydrogenases. A broad-specificity alcohol dehydrogenase would likely oxidize the primary alcohol group to an aldehyde (3,5,5-trimethylhexanal), which would then be further oxidized to the corresponding carboxylic acid (3,5,5-trimethylhexanoic acid) by an aldehyde dehydrogenase .

Metabolism of 3,5,5-Trimethylhexanoic Acid: The degradation of this branched-chain carboxylic acid is the most challenging step. While linear fatty acids are readily metabolized via β-oxidation, the extensive methyl branching of this molecule complicates this pathway. Microorganisms may employ alternative strategies, such as those seen in the catabolism of branched-chain amino acids or isoprenoids, which can involve α-oxidation or ω-oxidation to bypass the sterically hindered positions. nih.govnih.gov However, these pathways are generally slower and less common, contributing to the potential persistence of these metabolites in the environment.

Cometabolic Processes in Environmental Systems

Cometabolism is the process by which a microorganism transforms a substance, such as an environmental pollutant, without using it as a source of energy or carbon. enviro.wiki The degradation is facilitated by non-specific enzymes produced by the microbe to metabolize its primary growth-supporting substrate. enviro.wiki For a complex, highly branched ester like this compound, cometabolism is a plausible, albeit potentially slow, degradation pathway.

The initial step in the microbial degradation of esters is typically hydrolysis, catalyzed by esterase enzymes, which cleaves the ester bond. researchgate.netnih.gov This reaction would break down this compound into its constituent molecules: 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. Following this initial hydrolysis, the subsequent degradation of these highly branched aliphatic compounds is likely to be challenging for microorganisms.

Studies on the biodegradation of branched alkanoic acids have shown that the degree of branching significantly affects the rate and extent of degradation. nih.gov Metabolic pathways such as beta-oxidation, which efficiently degrade straight-chain fatty acids, are hindered by the presence of methyl groups on the carbon chain. nih.govresearchgate.net The multiple methyl branches in both the 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid moieties create significant steric hindrance, which can inhibit the enzymatic activity required for further breakdown. nih.gov

Therefore, while non-specific esterases from various microbial communities may initiate the breakdown of the parent ester, the resulting branched intermediates are expected to be recalcitrant. Microorganisms that degrade other hydrocarbons (e.g., n-alkanes) may produce monooxygenase enzymes that could fortuitously act on this compound or its hydrolysis products, but the process would be slow and may not lead to complete mineralization. nih.gov The degradation is likely to be partial, leading to the accumulation of persistent branched intermediates.

Environmental Partitioning and Persistence in Different Compartments

The environmental distribution of this compound is governed by its distinct physicochemical properties, notably its high molecular weight, very low water solubility, and significant lipophilicity. These characteristics dictate how the compound partitions between air, water, soil, and sediment, which in turn influences its environmental persistence.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H36O2 | chemicalbook.comnih.gov |

| Molecular Weight | 284.48 g/mol | chemicalbook.comnih.gov |

| Vapor Pressure | 0.019 Pa at 20°C (equivalent to ~0.00014 mmHg) | chemicalbook.com |

| Water Solubility | 0.007668 mg/L at 25°C (estimated) | thegoodscentscompany.com |

| Log Kow (Octanol-Water Partition Coefficient) | 6.5 - 7.098 (estimated) | chemicalbook.comnih.govthegoodscentscompany.com |

The tendency of a chemical to partition between air and water is described by its Henry's Law Constant (HLC). ladwp.com A chemical with a high HLC will readily volatilize from water, while one with a low HLC will tend to remain in the aqueous phase. ladwp.com For this compound, its extremely low vapor pressure (0.019 Pa at 20°C) and very low water solubility indicate a limited tendency to escape from water into the atmosphere. chemicalbook.com

Due to its high molecular weight and ester functionality, the compound has very low volatility. Consequently, despite its low water solubility, its concentration in the gas phase at equilibrium will be minimal. This results in a low HLC, suggesting that atmospheric transport via volatilization from water bodies is not a significant environmental pathway for this compound. The dominant state in the environment will be partitioned to other phases rather than the atmosphere.

The interaction of an organic chemical with soil and sediment is largely determined by its hydrophobicity. ecetoc.org For non-polar organic compounds like this compound, sorption is primarily to soil organic carbon. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ladwp.comecetoc.org

A key indicator of a compound's sorption potential is its octanol-water partition coefficient (Kow), often expressed in logarithmic form (Log Kow). nih.gov With an estimated Log Kow value in the range of 6.5 to 7.1, this compound is extremely hydrophobic. chemicalbook.comthegoodscentscompany.com High Log Kow values are strongly correlated with high Koc values. researchgate.net

This strong hydrophobicity indicates that the compound will have a very high affinity for the organic fraction of soils and sediments. When released into aquatic or terrestrial environments, it will rapidly partition from the water column and adsorb strongly onto solid matter. This strong sorption behavior severely limits its mobility in the environment, preventing it from leaching through the soil profile into groundwater. However, this also contributes to its persistence, as the compound becomes sequestered in soil and sediment, where it is less available for microbial degradation.

The term "bioaccumulation" typically refers to the uptake and concentration of a substance in living organisms. However, the underlying physicochemical property driving this process—high lipophilicity—also governs the accumulation of the compound in non-biological, organic-rich environmental matrices such as soil organic matter and sediment.

The high Log Kow value (~7.0) of this compound is a primary indicator of its potential to accumulate in organic phases. chemicalbook.comthegoodscentscompany.com Regulatory frameworks often use a Log Kow value greater than 3 as a trigger for bioaccumulation assessment. researchgate.net The value for this compound far exceeds this threshold, indicating a very strong tendency to partition out of the water phase and into lipid-rich environments.

In the context of non-biological systems, this translates to a high potential for the compound to become concentrated in the organic matter of soil and sediments. These environmental compartments act as sinks, sequestering the chemical from the aqueous phase. This partitioning behavior leads to the long-term persistence of the compound in these matrices, making it a resident pollutant in contaminated soils and riverbeds. This accumulation in environmental media also represents a potential long-term source of exposure for sediment-dwelling and soil-dwelling organisms.

Advanced Applications and Research Directions for 3,5,5 Trimethylhexyl 3,5,5 Trimethylhexanoate in Chemical Science

Role as a Reagent and Building Block in Complex Organic Synthesis

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate, an ester with the chemical formula C18H36O2, serves as a versatile compound in the field of organic synthesis. nih.gov Its utility stems from the reactivity of its ester functional group and the branched nature of its alkyl chains. The compound is synthesized through the esterification of 3,5,5-trimethylhexanoic acid with 3,5,5-trimethylhexanol, a reaction typically catalyzed by strong acids like sulfuric acid.

As a reagent, it can undergo several fundamental chemical transformations. These reactions allow for the modification of its structure to create new molecules. For instance, it can be subjected to:

Oxidation: Using strong oxidizing agents, the ester can be cleaved to yield carboxylic acids or ketones.

Reduction: The ester group can be reduced to alcohols using powerful reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out at the carbonyl carbon, leading to the formation of different esters or other derivatives.

The branched structure of the "isononyl" groups in this compound makes it a useful building block for introducing steric bulk into a molecule. This can be advantageous in the synthesis of complex structures where controlling the spatial arrangement of atoms is crucial. For example, a structurally similar compound, allyl 3,5,5-trimethylhexanoate, which contains a reactive allyl group, can act as an intermediate for polymer crosslinking.

| Reaction Type | Typical Reagents | Major Products |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromic acid (H2CrO4) | Carboxylic acids, Ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (B1222165) (NaBH4) | Alcohols, Alkanes |

| Substitution | Halides, Amines | Other esters, Amides |

Investigation in Biochemical Model Systems (Non-Clinical)

In the realm of non-clinical biochemical research, this compound holds potential for use in model systems to explore biological processes. Its primary application in this area would be as a substrate to study the activity of enzymes, particularly esterases, which are a broad class of enzymes that catalyze the hydrolysis of esters.

Due to its ester linkage, the compound can be used in in-vitro enzyme assays to investigate enzyme kinetics and inhibition. In such a model system, researchers could monitor the rate at which an esterase breaks down this compound into its constituent alcohol (3,5,5-trimethylhexanol) and carboxylic acid (3,5,5-trimethylhexanoic acid). This can provide valuable information about the enzyme's efficiency and how its activity might be affected by other molecules.

Furthermore, its lipophilic nature, stemming from the long, branched alkyl chains, suggests its potential use in studies involving lipid metabolism and interactions with biological membranes. While detailed, specific studies on its role in metabolic pathways are not extensively documented in publicly available literature, its structure makes it a candidate for investigating the metabolic fate of branched-chain esters in non-clinical settings.

Contributions to Polymer Science and Materials Chemistry as an Intermediate or Component

A significant industrial application of this compound is its role as a plasticizer in polymer science. Plasticizers are additives that increase the flexibility, durability, and workability of a material, particularly plastics. This compound is primarily used to enhance the properties of polymers such as polyvinyl chloride (PVC).

When incorporated into a polymer matrix, the branched, bulky structure of this compound positions itself between the polymer chains. This spacing reduces the intermolecular forces between the chains, allowing them to move more freely and imparting greater flexibility to the final product. Its low volatility and stability make it a more desirable and efficient alternative to some earlier plasticizers.

Its compatibility with a range of other materials, including various oils and resins, enhances its versatility. specialchem.com In some formulations, it can also act as a stabilizer. The development of this and similar esters was a crucial step in the evolution of additives for the polymer industry, enabling the production of more durable and flexible plastic materials for various applications.

| Property | Contribution to Polymer Science | Examples of Affected Polymers |

| Flexibility Enhancement | Reduces brittleness and increases durability | Polyvinyl Chloride (PVC) |

| Low Volatility | Ensures permanence of plasticizing effect | Various plastics |

| Good Compatibility | Can be blended with other plasticizers and resins | Polymer blends |

Future Trends in Sustainable Chemical Production and Circular Economy Integration

The future of chemical production is increasingly focused on sustainability and the principles of a circular economy. For a compound like this compound, this trend presents both challenges and opportunities. The synthesis of this ester traditionally relies on petrochemical feedstocks.

A key future trend is the shift towards bio-based raw materials. Research is ongoing to develop sustainable routes to produce the precursor molecules, isononyl alcohol and isononanoic acid, from renewable resources. This would significantly reduce the carbon footprint associated with the production of this compound.

In the context of a circular economy, the focus is on designing products and processes that minimize waste and maximize resource utilization. For plasticizers, this involves developing formulations that are more easily recycled and investigating the biodegradability of these compounds. While this compound is noted for its stability, future research will likely explore modifications to its structure or the development of new bio-based esters that offer comparable performance with improved end-of-life options. The growing demand for sustainable and eco-friendly formulations in industries that use this compound is a major driver for innovation in its production and application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, and how can reaction conditions be optimized?

- Methodological Answer : The ester is synthesized via acid-catalyzed esterification between 3,5,5-trimethylhexanoic acid (CASRN: 3302-10-1; molecular formula: C₉H₁₈O₂) and 3,5,5-trimethylhexanol (CASRN: 3452-97-9; molecular formula: C₉H₂₀O) . Optimization involves controlling stoichiometry (1:1 molar ratio), using catalysts like sulfuric acid or enzymatic lipases, and maintaining temperatures between 80–120°C to enhance yield. Purity is monitored via gas chromatography (GC) with flame ionization detection (FID) .

Q. What analytical techniques are recommended for characterizing structural integrity and purity?